

Synthesis of Bis(hexamethylene)triamine from 6-Aminohexanenitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bis(hexamethylene)triamine*

Cat. No.: *B089435*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **bis(hexamethylene)triamine** (BHMT) from 6-aminohexanenitrile, also known as aminocapronitrile. The primary industrial pathway involves a two-step catalytic process, which offers an efficient route from readily available petrochemical feedstocks.^[1] This document details the experimental protocols, quantitative data, and a visual representation of the synthesis pathway.

Process Overview

The synthesis of **bis(hexamethylene)triamine** from 6-aminohexanenitrile is a two-stage process. The first step involves the catalytic deammoniation of 6-aminohexanenitrile to form the intermediate, di(5-cyanopentyl)amine. This is achieved by the elimination of ammonia from two molecules of the starting material, creating a secondary amine linkage. The second step is the hydrogenation of this intermediate to yield the final product, **bis(hexamethylene)triamine**.^[1]
^[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for the two-step synthesis process, including reaction conditions and reported yields.

Table 1: Step 1 - Catalytic Deammoniation of 6-Aminohexanenitrile

Parameter	Value	Reference
Starting Material	6-Aminohexanenitrile	[2]
Catalyst	5% Palladium on Alumina	[2]
Catalyst Loading	~2.2% w/w (10g catalyst for 452g reactant)	[2]
Temperature	150 °C	[2]
Pressure	Atmospheric (with N2 bubbling)	[2][3]
Reaction Time	12 hours	[2]
Conversion to di(5-cyanopentyl)amine	26%	[2]

Table 2: Step 2 - Hydrogenation of di(5-cyanopentyl)amine

Parameter	Value	Reference
Starting Material	di(5-cyanopentyl)amine (in reaction mixture from Step 1)	[2]
Catalyst	Chromium-promoted Raney Cobalt	[2]
Catalyst Loading	~6.2% w/w (28g catalyst for 452g initial reactant)	[2]
Hydrogen Pressure	600 psig	[2]
Temperature	75 to 200 °C (preferred 110 to 150 °C)	[2][3]
Reaction Time	6 hours	[2]
Yield of Bis(hexamethylene)triamine	29% (based on gas chromatographic analysis)	[2]
Final Product Purity	Nearly 100% (after distillation)	[2]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of **bis(hexamethylene)triamine** from 6-aminohexanenitrile.

Step 1: Synthesis of di(5-cyanopentyl)amine

- **Reaction Setup:** A reaction vessel equipped with a heating mantle, stirrer, and a gas inlet/outlet is charged with 452 g of 6-aminohexanenitrile and 10 g of 5% palladium on alumina catalyst.
- **Inert Atmosphere:** A slow stream of nitrogen is bubbled through the mixture to facilitate the removal of ammonia produced during the reaction.[2][3]
- **Reaction Conditions:** The slurry is heated to 150 °C and maintained at this temperature for 12 hours with continuous stirring.[2]

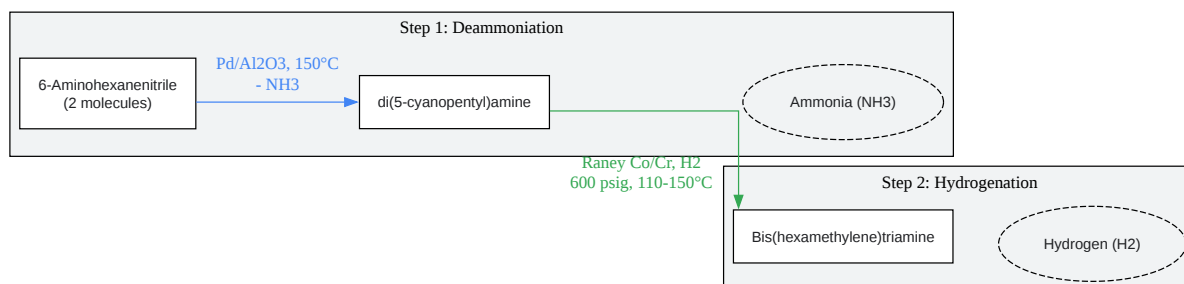
- **Catalyst Separation:** After the reaction is complete, the mixture is cooled, and the catalyst is separated from the liquid product mixture by decantation or filtration.^[2] The resulting mixture contains di(5-cyanopentyl)amine, unreacted 6-aminohexanenitrile, and other byproducts.

Step 2: Hydrogenation to Bis(hexamethylene)triamine

- **Reaction Setup:** The crude di(5-cyanopentyl)amine mixture from Step 1 is transferred to a high-pressure autoclave. 28 grams of chromium-promoted Raney cobalt catalyst is added to the mixture.^[2]
- **Hydrogenation:** The autoclave is sealed and pressurized with hydrogen to 600 psig. The reaction mixture is heated to a temperature in the range of 110-150 °C and stirred for 6 hours.^{[2][3]}
- **Product Isolation:** After the reaction, the autoclave is cooled, and the pressure is released. The catalyst is separated from the crude product mixture.
- **Purification:** The final product, **bis(hexamethylene)triamine**, is isolated from the reaction mixture by distillation.^{[2][3]} Due to its high boiling point, care must be taken to avoid degradation and tar formation during distillation.^[3]

Visualization of the Synthesis Pathway

The following diagram illustrates the two-step synthesis process from 6-aminohexanenitrile to **bis(hexamethylene)triamine**.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Bis(hexamethylene)triamine | 143-23-7 [smolecule.com]
- 2. US4906783A - Preparation of bis(hexamethylene)triamine - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- To cite this document: BenchChem. [Synthesis of Bis(hexamethylene)triamine from 6-Aminohexanenitrile: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089435#bis-hexamethylene-triamine-synthesis-from-6-aminohexanenitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com